molecular formula C20H24N2O B5508984 1-(4-Methylpiperazin-1-yl)-3,3-diphenylpropan-1-one

1-(4-Methylpiperazin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B5508984
M. Wt: 308.4 g/mol
InChI Key: BTZVMGSLTPXRCG-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3,3-diphenylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and anticancer properties . This compound has gained attention in scientific research due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-3,3-diphenylpropan-1-one involves several steps. One common synthetic route includes the reaction of 4-methylpiperazine with 3,3-diphenylpropan-1-one under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. In anti-inflammatory and anti-nociceptive applications, the compound is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β . This inhibition reduces inflammation and pain. In anticancer applications, the compound may exert its effects by inhibiting key enzymes involved in cell proliferation and survival . Further research is needed to fully elucidate the molecular targets and pathways involved.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-21-12-14-22(15-13-21)20(23)16-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZVMGSLTPXRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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